

# Application Note: Comprehensive Analytical Characterization of Methyl 2-(2-aminophenyl)acetate Hydrochloride

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## Compound of Interest

Compound Name:	Methyl 2-(2-aminophenyl)acetate hydrochloride
CAS No.:	49851-36-7
Cat. No.:	B1599374

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## Abstract

This application note provides a comprehensive suite of analytical methods for the detailed characterization of **Methyl 2-(2-aminophenyl)acetate hydrochloride** (CAS: 49851-36-7). As a versatile chemical intermediate, its identity, purity, and stability are critical for its successful application in research and drug development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, self-validating methodologies for structural confirmation, purity assessment, and impurity profiling. We detail the strategic application of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the quality and integrity of this important compound.

## Introduction

**Methyl 2-(2-aminophenyl)acetate hydrochloride** is a key building block in organic synthesis, frequently utilized in the preparation of various heterocyclic compounds and pharmaceutical

intermediates.[1] The presence of a primary aromatic amine, a methyl ester, and its formulation as a hydrochloride salt imparts specific chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. The hydrochloride salt form is often employed to enhance stability and water solubility, which is a common strategy for amine-containing drug substances.[2]

Ensuring the unambiguous identification and purity of this raw material is the foundational step for any subsequent synthetic work or biological screening. The presence of impurities, such as isomers, starting materials, or degradation products, can have profound impacts on reaction yields, impurity profiles of downstream products, and the interpretation of biological data. This guide presents a logical workflow and detailed protocols to establish the identity, structure, and purity of **Methyl 2-(2-aminophenyl)acetate hydrochloride** with a high degree of scientific confidence.

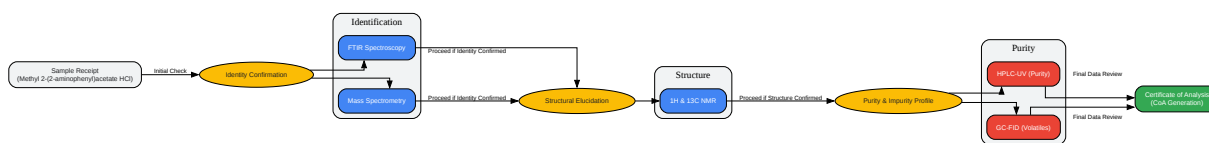
## Physicochemical Properties

A foundational understanding of the compound's properties is essential for selecting appropriate analytical techniques and parameters.

Property	Value	Source(s)
CAS Number	49851-36-7	[1][3]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> ·HCl	[1]
Molecular Weight	201.65 g/mol	[1][3][4]
Appearance	White to off-white crystalline powder (Typical)	[5]
Storage	Store in a dry, sealed container	[3]

## Analytical Workflow for Comprehensive Characterization

A systematic approach ensures that all critical quality attributes of the compound are assessed. The following workflow outlines the logical progression of analysis from initial identification to quantitative purity assessment.



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Caption: Overall analytical workflow for Methyl 2-(2-aminophenyl)acetate HCl.

## Identification and Structural Confirmation

The initial phase of analysis focuses on confirming the presence of key functional groups and verifying the molecular weight and covalent structure of the compound.

### Fourier Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is an excellent first-pass technique for identity confirmation. It provides rapid verification of the key functional groups. For this molecule, we expect to see characteristic absorptions for the aromatic amine hydrochloride, the ester carbonyl, and the aromatic ring. The most telling feature distinguishing the hydrochloride salt from the free amine is the presence of a broad absorption band for the ammonium (N-H<sup>+</sup>) stretch, which typically appears in the 2400-3200 cm<sup>-1</sup> region.[2]

Protocol:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.

- **Background Collection:** Collect a background spectrum of the empty sample compartment to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> signals.
- **Sample Analysis:** Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.
- **Data Interpretation:** Analyze the spectrum for the presence of the following key absorption bands:
  - ~3200-2400 cm<sup>-1</sup> (broad): N-H<sup>+</sup> stretching of the primary ammonium salt.
  - ~1735 cm<sup>-1</sup> (strong): C=O stretching of the methyl ester.
  - ~1600, 1500 cm<sup>-1</sup>: C=C stretching of the aromatic ring.
  - ~1200 cm<sup>-1</sup>: C-O stretching of the ester.

## Mass Spectrometry (MS)

**Causality:** Mass spectrometry provides direct evidence of the compound's molecular weight, serving as a critical identity test. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, ionic compounds like hydrochloride salts, minimizing fragmentation and clearly showing the molecular ion of the free base.

**Protocol:**

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).
- **Instrumentation:** Use a mass spectrometer equipped with an ESI source, typically coupled to a liquid chromatograph (LC-MS) or a direct infusion pump.
- **Analysis:** Infuse the sample solution into the ESI source operating in positive ion mode.
- **Data Interpretation:** The expected mass to be observed is that of the protonated free base [M+H]<sup>+</sup>.
  - Free Base (C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub>): Molecular Weight = 165.19 g/mol .[\[6\]](#)

- Expected Ion:  $[C_9H_{11}NO_2 + H]^+ = m/z 166.08$ .
- Confirm that the observed mass is within  $\pm 5$  ppm of the theoretical mass if using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality:  $^1H$  and  $^{13}C$  NMR spectroscopy provide the most definitive structural information, confirming the connectivity of all atoms in the molecule. The chemical shifts, integration values (for  $^1H$ ), and coupling patterns will provide an unambiguous fingerprint of Methyl 2-(2-aminophenyl)acetate.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide ( $D_2O$ ) or Dimethyl Sulfoxide- $d_6$  ( $DMSO-d_6$ ).  $DMSO-d_6$  is often preferred as it solubilizes many hydrochloride salts and does not exchange with the amine protons.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- $^1H$  NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}C$  NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence.
- Data Interpretation (Expected Signals in  $DMSO-d_6$ ):
  - $^1H$  NMR:
    - Aromatic protons (4H): Multiplets in the ~7.0-7.5 ppm region.
    - Amine protons ( $NH_3^+$ ): A broad singlet, typically downfield (>9 ppm), which will exchange with  $D_2O$ .
    - Methylene protons ( $CH_2$ ): A singlet around ~3.8 ppm.

- Methyl protons (OCH<sub>3</sub>): A singlet around ~3.6 ppm.
- <sup>13</sup>C NMR:
  - Ester Carbonyl (C=O): ~170 ppm.
  - Aromatic Carbons (6C): ~115-145 ppm.
  - Methyl Carbon (OCH<sub>3</sub>): ~52 ppm.
  - Methylene Carbon (CH<sub>2</sub>): ~35 ppm.

## Purity Determination and Impurity Profiling

Quantitative analysis is essential to determine the purity of the material and to identify and quantify any potential impurities.

## High-Performance Liquid Chromatography (HPLC-UV)

Causality: Reversed-phase HPLC with UV detection is the gold standard for purity analysis of non-volatile organic molecules. A C18 stationary phase provides good retention for the moderately polar aromatic compound. A buffered mobile phase is critical to control the ionization state of the primary amine, ensuring sharp, symmetrical peaks. The aromatic ring serves as a strong chromophore for UV detection. This method is designed to be stability-indicating, capable of separating the main component from potential process impurities and degradation products.

Protocol:

- Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Chromatographic Conditions:

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	<b>General-purpose reversed-phase column suitable for aromatic compounds.</b>
Mobile Phase A	0.1% Formic Acid in Water	Provides an acidic pH to ensure the amine is protonated and consistent.
Mobile Phase B	Acetonitrile	Common organic modifier for reversed-phase chromatography.
Gradient	10% B to 90% B over 20 min	A gradient ensures elution of both polar and non-polar impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Detection	254 nm	Wavelength where the phenyl ring exhibits strong absorbance.

| Injection Vol. | 10 µL | |

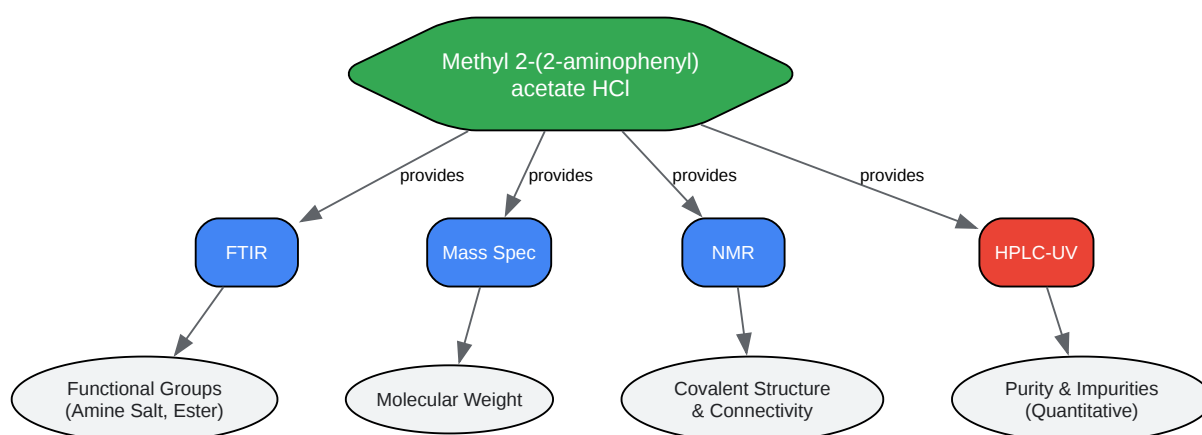
- Sample Preparation:
  - Standard: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This yields a concentration of ~100 µg/mL.[7]
  - Sample: Prepare the sample to be tested in the same manner as the standard.

- Self-Validating System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met.[7]

SST Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	$\leq 2.0$
Theoretical Plates	$\geq 2000$

| %RSD of Peak Area |  $\leq 2.0\%$  |

- Analysis and Calculation:
  - Inject the standard and sample solutions.
  - Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 254 nm.
  - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100



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Caption: Relationship between analytical techniques and the information derived.

## Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **Methyl 2-(2-aminophenyl)acetate hydrochloride**. The orthogonal combination of spectroscopic (FTIR, NMR, MS) and chromatographic (HPLC) techniques ensures unambiguous identification, structural confirmation, and accurate purity assessment. Adherence to these protocols, particularly the inclusion of self-validating system suitability tests, will guarantee the generation of high-quality, reliable data essential for decision-making in research and development environments.

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